Cas no 701290-61-1 (1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one)

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a specialized organic compound featuring both acetylpiperazine and aminopropanone functional groups. Its unique structure makes it a versatile intermediate in pharmaceutical and chemical synthesis, particularly in the development of bioactive molecules. The presence of the acetylpiperazine moiety enhances solubility and stability, while the aminopropanone group offers reactive sites for further derivatization. This compound is valued for its potential applications in medicinal chemistry, including the design of enzyme inhibitors and receptor modulators. Its well-defined reactivity profile and compatibility with diverse synthetic pathways make it a useful building block for researchers exploring novel therapeutic agents or fine chemical applications.
1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one structure
701290-61-1 structure
Product Name:1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one
CAS No:701290-61-1
MF:C9H18ClN3O2
MW:235.711121082306
CID:562582
PubChem ID:2756285
Update Time:2025-05-25

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(4-acetyl-1-piperazinyl)-3-amino-
    • 1-(4-acetyl-1-piperazinyl)-3-amino-1-Propanone
    • 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one,hydrochloride
    • 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-onehydrochloride
    • 1-(4-ACETYL-PIPERAZINE-1-YL)-3-AMINO-1-PROPANONE HCL
    • 1-(4-acetyl-piperazine-1-yl)-3-amino-1-propanone hydrochloride
    • 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one
    • Inchi: 1S/C9H17N3O2.ClH/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10;/h2-7,10H2,1H3;1H
    • InChI Key: XVBIHUFEURWNQS-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CCN)N1CCN(C(C)=O)CC1

Computed Properties

  • Exact Mass: 235.10900
  • Monoisotopic Mass: 235.109
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Melting Point: 207-208°C
  • Boiling Point: 425.2°C at 760 mmHg
  • Flash Point: 210.9°C
  • PSA: 66.64000
  • LogP: 0.40400

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Pricemore >>

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Additional information on 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one

Compound CAS No. 701290-61-1: 1-(4-Acetylpiperazin-1-yl)-3-Aminopropan-1-one

The compound with CAS No. 701290-61-1, commonly referred to as 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a piperazine ring with an acetyl group and an amino group, making it a versatile building block for various applications.

Piperazine, a six-membered ring containing two nitrogen atoms, is a core structural element in this compound. The acetyl group attached to the piperazine ring introduces additional functional diversity, while the amino group at the propanone position enhances its reactivity and potential for further chemical modifications. This combination of functional groups makes 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One notable method involves the nucleophilic substitution of an appropriately substituted acetylpiperazine derivative with an amino-containing electrophile. This approach not only ensures high yields but also allows for precise control over the stereochemistry and regioselectivity of the product. Such methodologies are critical in maintaining the quality and consistency of the compound for downstream applications.

The physical and chemical properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents, thermal stability, and reactivity towards common reagents are well-documented. These properties are essential for determining its suitability in different chemical processes and industrial applications.

In terms of biological activity, 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one has shown promising results in preliminary studies. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the development of novel therapeutic agents. Its ability to interact with specific biological targets makes it a valuable candidate for further investigation in pharmacological studies.

Moreover, the compound's role in materials science has also been explored. Its unique structure lends itself to applications in polymer chemistry, where it can serve as a cross-linking agent or a building block for advanced materials with tailored properties. This versatility underscores its importance as a multi-functional chemical entity.

Recent studies have also highlighted the importance of green chemistry principles in the synthesis and application of this compound. By adopting environmentally friendly methodologies, researchers aim to minimize waste and reduce the ecological footprint associated with its production. Such efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, CAS No. 701290-61-1 or 1-(4-acetylpiperazin-1-yl)-3-amino-propanone stands as a testament to the ingenuity and precision of modern chemical synthesis. Its diverse applications across multiple disciplines underscore its significance as a key player in contemporary research and development efforts.

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